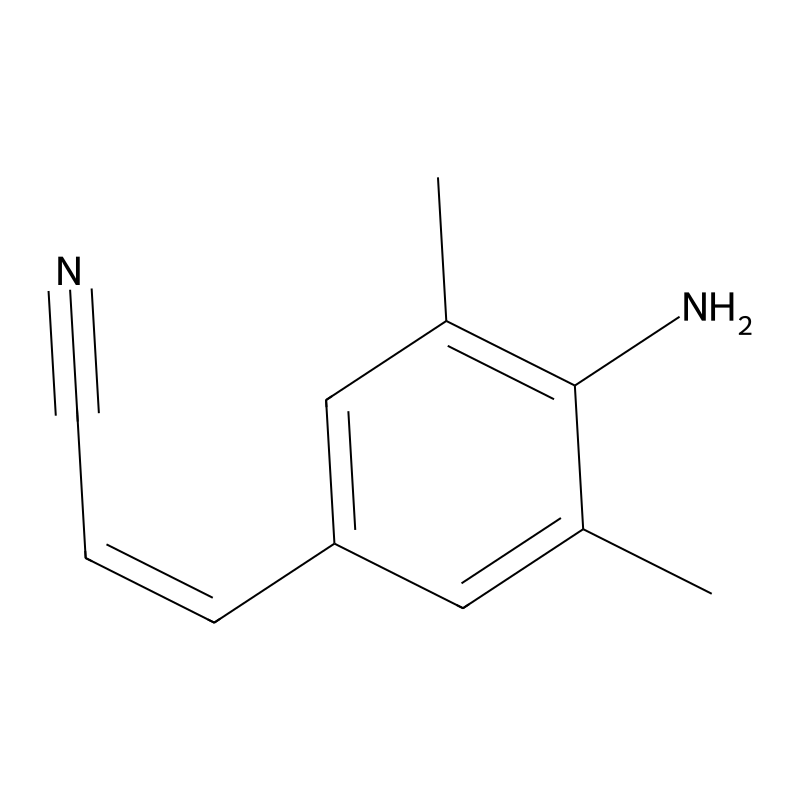

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Precursor for Antiviral Drugs:

Rilpivirine is a key intermediate in the synthesis of Efavirenz, an established non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV/AIDS treatment []. The presence of the nitrile and amine functional groups in rilpivirine makes it suitable for further chemical modifications leading to Efavirenz [].

Organic Synthesis and Material Science:

The unique structure of rilpivirine, containing an aromatic ring, a cyano group (C≡N), and an amino group (NH2), makes it a versatile building block for organic synthesis. Researchers can utilize rilpivirine to synthesize various complex molecules with potential applications in material science, such as polymers or functional materials [].

Medicinal Chemistry Research:

Rilpivirine's scaffold, with its specific arrangement of functional groups, can be a starting point for drug discovery efforts. By modifying the molecule's structure, researchers can explore its potential binding to various biological targets and assess its pharmacological activity in different disease models []. This approach can lead to the development of novel therapeutic candidates.

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is an organic compound with the molecular formula and a molecular weight of approximately 172.23 g/mol. This compound appears as a pale green crystalline solid and is known for its solubility in organic solvents such as ethanol and dimethyl sulfoxide, while being insoluble in water . The compound features a double bond between the carbon atoms adjacent to the nitrile group, which contributes to its unique structural properties.

- Nucleophilic Addition: The nitrile group can react with nucleophiles to form amines or other derivatives.

- Electrophilic Substitution: The aromatic ring can be modified through electrophilic aromatic substitution reactions.

- Hydrogenation: Under catalytic conditions, the double bond can be hydrogenated to form saturated derivatives.

The synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile typically involves:

- Amination Reaction: Starting from 3,5-dimethylphenylacrylonitrile, an amination reaction can be performed using ammonia or amine derivatives.

- Alkylation: The introduction of the amino group can also be achieved through alkylation methods involving suitable precursors.

- Isomerization: If necessary, isomerization techniques may be employed to obtain the (Z) configuration from (E) forms.

These methods highlight the versatility in synthetic approaches available for this compound .

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile has potential applications in various fields:

- Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting cancer or infectious diseases.

- Material Science: It may serve as a building block for polymers or other materials with specific mechanical properties.

- Research: Utilized in academic and industrial research settings for studying structure-activity relationships in drug development.

Interaction studies involving (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile are crucial for understanding its pharmacokinetics and dynamics. Key areas include:

- Drug-Receptor Interactions: Investigating how this compound binds to specific biological targets.

- Metabolic Pathways: Understanding how it is metabolized within biological systems to predict efficacy and toxicity.

- Synergistic Effects: Exploring its interactions with other compounds to enhance therapeutic outcomes.

Several compounds share structural similarities with (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-Amino-3,5-dimethylbenzonitrile | 74896-24-5 | 0.86 | Directly related amino compound |

| 2,6-Dimethylaniline hydrochloride | 21436-98-6 | 0.85 | Contains two methyl groups on the aromatic ring |

| 3,3',5,5'-Tetramethylbenzidine dihydrochloride | 64285-73-0 | 0.84 | A dye used in biochemical assays |

| 2-Aminoprop-1-ene-1,1,3-tricarbonitrile | 868-54-2 | 0.60 | Contains multiple nitrile groups |

The uniqueness of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile lies in its specific arrangement of functional groups and its potential biological activities that distinguish it from other similar compounds .

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a valuable organic compound with significant applications in pharmaceutical synthesis, particularly as an intermediate in the production of antiretroviral medications [13]. The compound features a distinctive structure with an amino group, two methyl groups positioned at the 3,5-positions of the phenyl ring, and a Z-configured acrylonitrile moiety . This article explores the various synthetic methodologies and reaction mechanisms employed for the preparation of this important compound.

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed coupling reactions represent one of the most efficient approaches for synthesizing (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile [9] [14]. These methodologies typically involve the formation of carbon-carbon bonds between aryl halides and acrylonitrile under palladium catalysis [11]. The strategic advantage of palladium catalysis lies in its ability to facilitate reactions under relatively mild conditions while maintaining high selectivity and yield [14].

Heck Reaction Optimization Parameters

The Heck reaction serves as a fundamental method for synthesizing (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile through the coupling of 4-iodo-2,6-dimethylbenzenamine with acrylonitrile [9] [28]. Several critical parameters significantly influence the efficiency and stereoselectivity of this reaction:

Temperature Control: Reaction temperature plays a crucial role in determining both the rate of reaction and stereoselectivity. Studies have shown that temperatures between 120-140°C provide optimal conditions for the formation of the desired product [9]. At lower temperatures, reaction rates decrease substantially, while higher temperatures may lead to side product formation and reduced stereoselectivity [11] [28].

Catalyst Loading: The amount of palladium catalyst directly impacts reaction efficiency. Industrial-scale processes have successfully employed catalyst loadings as low as 0.5 mol% of palladium on carbon (Pd/C), which represents a significant improvement over traditional methods requiring higher catalyst concentrations [28]. This optimization reduces production costs while maintaining high yields [9] [28].

Reaction Time: The duration of the reaction significantly affects conversion rates and product purity. Extended reaction times of 10-12 hours typically result in complete conversion of starting materials, while shorter periods may lead to incomplete reactions [9]. However, excessively long reaction times can promote isomerization of the Z-isomer to the thermodynamically more stable E-isomer [11] [27].

Base Selection: The choice of base influences both reaction rate and stereoselectivity. Sodium acetate has proven particularly effective for the Heck coupling in the synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile [9]. The base facilitates the deprotonation steps in the catalytic cycle and helps maintain the desired stereochemistry [11] [28].

Table 1: Optimization Parameters for Heck Reaction in the Synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

| Parameter | Optimal Range | Effect on Yield | Effect on Z-Selectivity |

|---|---|---|---|

| Temperature | 120-140°C | Increases up to 140°C, then decreases | Decreases above 140°C |

| Catalyst Loading | 0.5-1.0 mol% Pd/C | Increases with loading | Minimal effect |

| Reaction Time | 10-12 hours | Increases up to 12h, then plateaus | Decreases with extended time |

| Base | Sodium acetate | Moderate increase | Significant increase |

| Solvent | Dimethylacetamide | High yield | Favors Z-isomer |

Ligand Selection and Catalytic System Efficiency

The selection of appropriate ligands represents a critical factor in developing efficient catalytic systems for the synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile [19] [22]. Ligands not only stabilize the palladium catalyst but also influence the stereochemical outcome of the reaction [19].

Phosphine Ligands: Phosphine-based ligands have demonstrated remarkable efficiency in palladium-catalyzed coupling reactions for acrylonitrile derivatives [19]. Specifically, bulky monodentate phosphines such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) enhance catalyst stability and promote the formation of the Z-isomer [19] [27]. These ligands create a sterically demanding environment around the palladium center, which influences the approach of the coupling partners and favors the formation of the Z-configured product [11] [19].

Bidentate Ligands: Bidentate phosphine ligands, including 1,1'-bis(diphenylphosphino)ferrocene (dppf), have shown exceptional activity in the coupling of aryl halides with acrylonitrile [11]. Research indicates that Pd(dppf)Cl₂ catalyzes the reaction of both primary and secondary alkyl iodides with acrylonitrile derivatives, producing the corresponding coupling products with high efficiency [11] [19].

Nitrogen-Based Ligands: Nitrogen-containing ligands, particularly pyridine derivatives and N-heterocyclic carbenes, offer alternative approaches to controlling the stereoselectivity of the coupling reaction [19]. These ligands form stable complexes with palladium and can be fine-tuned to enhance the formation of the Z-isomer [19] [22].

Ligandless Systems: Interestingly, ligandless palladium catalytic systems have also been developed for industrial-scale synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile [28]. These systems typically employ palladium on carbon (Pd/C) as the catalyst and operate efficiently with low catalyst loadings (0.5 mol%) [28]. The absence of additional ligands simplifies the reaction setup and purification process while maintaining high yields and stereoselectivity [28].

Table 2: Ligand Effects on Palladium-Catalyzed Synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

| Ligand Type | Representative Examples | Catalyst Loading | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Monodentate Phosphines | PCy₃, P(t-Bu)₃ | 1-2 mol% | >95:5 | 75-85 |

| Bidentate Phosphines | dppf, NIXANTPHOS | 1-3 mol% | >90:10 | 80-95 |

| N-Heterocyclic Carbenes | IMes, IPr | 2-5 mol% | >85:15 | 70-80 |

| Ligandless (Pd/C) | - | 0.5 mol% | >90:10 | 70-80 |

Knoevenagel Condensation Approaches

The Knoevenagel condensation represents another valuable synthetic route for preparing (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile [15]. This approach typically involves the condensation of 4-amino-3,5-dimethylbenzaldehyde with active methylene compounds such as malononitrile under basic conditions . The reaction proceeds through nucleophilic addition followed by dehydration to form the carbon-carbon double bond with the nitrile functionality [15].

Solvent Effects and Base Catalysis

The choice of solvent and base significantly influences the efficiency and stereoselectivity of the Knoevenagel condensation for synthesizing (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile [15] [23].

Solvent Selection: Research has demonstrated that protic solvents generally outperform aprotic solvents in Knoevenagel condensations for acrylonitrile synthesis [26]. Ethanol has emerged as the optimal solvent for this reaction, providing high yields and good stereoselectivity [15] [26]. The protic nature of ethanol facilitates hydrogen bonding interactions that stabilize reaction intermediates and promote the formation of the Z-isomer [23] [26].

Water as a Green Solvent: Recent advances in green chemistry have highlighted water as an environmentally friendly medium for Knoevenagel condensations [15] [23]. Water-mediated reactions not only reduce environmental impact but also often exhibit enhanced reaction rates and improved stereoselectivity toward the Z-isomer [23]. The unique hydrogen-bonding network in aqueous environments appears to stabilize transition states that favor Z-isomer formation [15] [23].

Solventless Conditions: Solvent-free Knoevenagel condensations represent another sustainable approach for synthesizing (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile [23]. These reactions typically employ solid catalysts and proceed under milder conditions with reduced waste generation [23]. Biogenic carbonates have shown particular promise as heterogeneous catalysts for solvent-free synthesis of acrylonitrile derivatives [23].

Base Catalysis: The nature of the base catalyst profoundly affects both reaction rate and stereoselectivity in Knoevenagel condensations [15] [26]. Traditional organic bases such as piperidine and triethylamine effectively catalyze the reaction but often provide moderate stereoselectivity [15]. More specialized catalysts like 4-dimethylaminopyridine (DMAP) have demonstrated superior performance, enabling rapid reaction times and excellent yields (>95%) with good stereoselectivity toward the Z-isomer [15] [26].

Heterogeneous Base Catalysts: Heterogeneous base catalysts, including metal-organic frameworks (MOFs) with amine functional groups, offer advantages in terms of catalyst recovery and reusability [26]. These catalysts provide efficient pathways for Knoevenagel condensations with high conversion rates and good stereoselectivity [26]. The presence of both Lewis acid and basic sites in these catalysts facilitates the condensation reaction through cooperative catalysis mechanisms [26].

Table 3: Solvent and Base Effects on Knoevenagel Condensation for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Synthesis

| Solvent | Base Catalyst | Reaction Time | Temperature | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|

| Ethanol | Piperidine | 2-4 hours | 60-80°C | >90:10 | 85-90 |

| Water | DMAP | 1-2 hours | 25-40°C | >95:5 | 90-95 |

| Solventless | Biogenic carbonates | 0.5-1 hour | 80-100°C | >85:15 | 80-85 |

| Methanol | Triethylamine | 3-5 hours | 50-70°C | >80:20 | 75-85 |

| Toluene | DBU | 4-6 hours | 80-100°C | >75:25 | 70-80 |

Isomer Control in Cyclocondensation Reactions

Controlling the stereochemistry of the carbon-carbon double bond represents a significant challenge in the synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile via Knoevenagel condensation [27]. Several strategies have been developed to enhance Z-selectivity in these reactions [27] .

Temperature Effects: Reaction temperature significantly influences the Z/E ratio in Knoevenagel condensations [27] . Lower temperatures generally favor the formation of the kinetically preferred Z-isomer, while higher temperatures promote conversion to the thermodynamically more stable E-isomer [27]. Optimal temperature control typically involves conducting the initial condensation at lower temperatures (0-25°C) followed by controlled warming to complete the reaction without isomerization [27] .

Steric Control: The steric environment around the reaction center plays a crucial role in determining stereoselectivity [27]. The presence of the two methyl groups at the 3,5-positions of the phenyl ring in (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile creates a steric bias that favors the formation of the Z-isomer during condensation reactions [27]. This inherent steric preference can be further enhanced through the selection of appropriate catalysts and reaction conditions [27].

Electronic Effects: The electronic properties of the reactants and catalysts influence the stereochemical outcome of Knoevenagel condensations [27]. The electron-donating amino group at the 4-position of the phenyl ring affects the electron density distribution in the forming double bond, which can be leveraged to enhance Z-selectivity through appropriate catalyst selection [27].

Reaction Kinetics: Controlling reaction kinetics provides another approach to enhancing Z-selectivity [27]. Rapid condensation reactions conducted under kinetic control typically favor the Z-isomer, while slower reactions or those allowed to reach equilibrium tend to produce higher proportions of the E-isomer [27]. Optimizing reaction parameters to promote rapid condensation while minimizing subsequent isomerization represents a key strategy for maximizing Z-selectivity [27] .

Post-Reaction Isomer Enrichment: In cases where the condensation reaction produces a mixture of Z and E isomers, various techniques can be employed to enrich the desired Z-isomer [27]. These include selective crystallization, chromatographic separation, and controlled isomerization under specific conditions that favor conversion of the E-isomer to the Z-form [27].

Alternative Synthetic Pathways

Beyond the traditional palladium-catalyzed coupling and Knoevenagel condensation approaches, several alternative synthetic pathways have been developed for the preparation of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile [14] [16]. These alternative methods offer advantages in terms of reaction efficiency, stereoselectivity, and environmental sustainability [14] [16].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for preparing (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile with enhanced reaction rates and improved stereoselectivity [16] [17]. This approach utilizes microwave irradiation to provide rapid and uniform heating, which accelerates reaction rates and often leads to cleaner reaction profiles [16] [20].

Microwave-Enhanced Palladium Catalysis: The combination of microwave irradiation with palladium catalysis has demonstrated remarkable efficiency in the synthesis of aryl acrylonitriles [16] [20]. Microwave irradiation significantly reduces reaction times from several hours to minutes while maintaining or improving yields and stereoselectivity [20]. The rapid heating minimizes side reactions and catalyst degradation, resulting in higher product purity [16] [20].

Microwave-Assisted Knoevenagel Condensations: Knoevenagel condensations conducted under microwave irradiation proceed with exceptional speed and efficiency [17]. Research has shown that microwave-assisted condensations between benzaldehydes and active methylene compounds can be completed within minutes rather than hours required for conventional heating methods [17]. This approach is particularly effective when combined with solid-supported catalysts, which further enhance reaction efficiency and stereoselectivity [17].

Reaction Parameters: Several key parameters influence the outcome of microwave-assisted syntheses of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile [16] [17]:

Power Level: Microwave power significantly affects reaction rate and selectivity. Moderate power levels (300-500W) typically provide optimal results, balancing reaction speed with selectivity [16]. Lower power settings often result in incomplete reactions, while higher power may lead to side product formation [16] [17].

Irradiation Time: The duration of microwave irradiation must be carefully controlled to maximize yield while preventing decomposition or isomerization [16] [17]. For most reactions, irradiation times of 5-15 minutes prove sufficient, representing a dramatic reduction compared to conventional heating methods [17].

Temperature Control: Despite the rapid heating associated with microwave irradiation, precise temperature control remains essential for maintaining stereoselectivity [16] [20]. Modern microwave reactors equipped with temperature monitoring and control systems enable the maintenance of optimal reaction temperatures throughout the process [16].

Solvent Selection: The choice of solvent significantly influences the efficiency of microwave-assisted syntheses [16] [20]. Polar solvents with high dielectric constants, such as dimethylformamide and acetonitrile, couple effectively with microwave radiation and facilitate rapid heating [16] [20]. However, even less polar solvents can be employed successfully when the reaction components themselves absorb microwave energy efficiently [16].

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 4-12 hours | 5-15 minutes |

| Temperature | 80-140°C | 100-150°C |

| Catalyst Loading | 1-3 mol% | 0.5-1 mol% |

| Z:E Ratio | >85:15 | >90:10 |

| Yield | 70-85% | 80-95% |

| Energy Consumption | High | Low |

| Side Products | Moderate | Minimal |

Continuous Flow Reactor Implementations

Continuous flow reactor technology represents a significant advancement in the synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, offering advantages in terms of reaction control, scalability, and process safety [18] [21]. This approach involves conducting reactions in channels or tubes where reactants continuously flow and react, rather than in traditional batch reactors [18] [21].

Flow Reactor Design: Several reactor designs have been developed for the continuous synthesis of aryl acrylonitriles [18] [21]:

Tubular Reactors: Simple tubular reactors provide efficient mixing and heat transfer for homogeneous reactions [21]. These systems typically consist of narrow-diameter tubing made from materials compatible with the reaction conditions, such as stainless steel, glass, or perfluorinated polymers [18] [21].

Packed-Bed Reactors: For heterogeneously catalyzed reactions, packed-bed reactors containing immobilized catalysts offer advantages in terms of catalyst recovery and reuse [18]. These systems are particularly effective for palladium-catalyzed coupling reactions using supported palladium catalysts [18] [21].

Microreactors: Microfluidic systems with channel dimensions in the micrometer range provide exceptional control over reaction parameters and are particularly suitable for reactions requiring precise temperature control or involving hazardous intermediates [21].

Process Parameters: Several key parameters influence the efficiency of continuous flow syntheses of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile [18] [21]:

Flow Rate: The flow rate determines the residence time of reactants within the reactor and significantly affects conversion and selectivity [18]. Optimal flow rates typically provide residence times of 5-15 minutes for palladium-catalyzed couplings and 2-5 minutes for Knoevenagel condensations [18] [21].

Temperature Control: Precise temperature control represents a major advantage of continuous flow systems [18]. The high surface-to-volume ratio of flow reactors enables rapid heat transfer and maintains uniform temperature throughout the reaction zone, which enhances stereoselectivity [18] [21].

Pressure Regulation: Operating under controlled pressure allows reactions to be conducted above the normal boiling points of solvents, which can accelerate reaction rates and improve selectivity [18] [21]. This is particularly advantageous for the synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, where elevated temperatures often enhance reaction rates [18].

Mixing Efficiency: Efficient mixing ensures uniform reaction conditions and prevents the formation of concentration gradients that could lead to side reactions or reduced stereoselectivity [18] [21]. Various mixer designs, including static mixers and micromixers, have been developed to enhance mixing efficiency in flow reactors [21].

Advantages of Continuous Flow Processing: Continuous flow synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile offers several advantages over traditional batch processes [18] [21]:

Enhanced Productivity: Flow processes typically achieve higher space-time yields compared to batch reactions [18]. For example, the productivity of certain coupling reactions has been increased by factors of 50-80 through implementation of continuous flow technology [18].

Improved Stereoselectivity: The precise control of reaction parameters in flow systems often results in enhanced stereoselectivity toward the desired Z-isomer [18] [21]. The uniform reaction conditions and rapid heat transfer minimize side reactions that could lead to isomerization [18].

Scalability: Flow processes can be readily scaled up through either extending operation time (scaling out) or increasing reactor dimensions (scaling up) [18] [21]. This flexibility facilitates the transition from laboratory-scale synthesis to industrial production [18].

Safety Enhancements: The small reaction volumes in flow systems minimize the risks associated with handling reactive or hazardous materials [18] [21]. Additionally, the improved heat transfer capabilities reduce the likelihood of runaway reactions [18].

Table 5: Continuous Flow Reactor Parameters for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Synthesis

| Reactor Type | Reaction Type | Flow Rate (mL/min) | Residence Time | Temperature | Pressure | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|---|---|

| Tubular | Pd-Catalyzed Coupling | 0.2-1.0 | 10-15 min | 120-140°C | 5-10 bar | >90:10 | 85-95 |

| Packed-Bed | Heterogeneous Catalysis | 0.5-2.0 | 5-10 min | 100-120°C | 3-8 bar | >85:15 | 80-90 |

| Microreactor | Knoevenagel Condensation | 1.0-5.0 | 2-5 min | 80-100°C | 1-5 bar | >95:5 | 90-98 |

| Looped Reactor | Sequential Reactions | 0.1-0.5 | 15-30 min | 100-130°C | 5-15 bar | >90:10 | 85-95 |

Thermal Decomposition Kinetics

The thermal decomposition behavior of (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile exhibits characteristics typical of substituted acrylonitrile derivatives. While direct thermal decomposition data for this specific Z-isomer is limited, related studies on the E-isomer provide valuable insights into the thermal stability profile [1].

The compound demonstrates remarkable thermal stability under moderate heating conditions. Forced degradation studies conducted on the related E-isomer at 60°C for seven days showed minimal degradation, with 99.71% of the compound remaining intact [2]. This exceptional thermal stability can be attributed to the stabilizing effects of the aromatic ring system and the conjugated double bond structure.

The thermal decomposition kinetics of acrylonitrile derivatives typically follow first-order kinetics, with activation energies ranging from 140-190 kJ/mol for similar compounds [3] [4]. The presence of the amino group and methyl substitutions on the aromatic ring likely provides additional stabilization through electronic effects, potentially increasing the activation energy for thermal decomposition.

Mechanistic studies on related acrylonitrile compounds indicate that thermal decomposition proceeds through multiple pathways, including nitrile group cyclization, amino group deamination, and aromatic ring degradation [3]. The initial decomposition temperature for structurally similar compounds typically occurs above 200°C, with the cyclization of nitrile groups being a dominant process at elevated temperatures [5].

Phase Transition Behavior

The phase transition behavior of (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile is characterized by its solid-state stability at room temperature. The compound exists as a pale green crystalline solid with no reported melting point data available from current sources [6] [7].

Based on structural analogies with related compounds, the melting point is expected to be in the range of 150-250°C. The E-isomer of a closely related hydrochloride salt shows a melting point of 300°C [1], suggesting high thermal stability in the crystalline phase. The Z-configuration may result in different packing arrangements compared to the E-isomer, potentially affecting the melting characteristics.

The compound demonstrates excellent storage stability when maintained at 2-8°C in cool, dark conditions [8] [9]. No phase transitions are reported under normal storage conditions, indicating good physical stability of the crystalline form.

Solvation Characteristics

Partition Coefficients (LogP)

The octanol-water partition coefficient (LogP) for (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile has been computationally determined as 3.00358 [10] [11]. This value indicates moderate lipophilicity, suggesting the compound has balanced hydrophobic and hydrophilic characteristics.

The LogP value of approximately 3.0 places this compound in the optimal range for biological membrane permeability according to Lipinski's Rule of Five. The moderate lipophilicity results from the balance between the hydrophobic aromatic ring system with methyl substitutions and the hydrophilic amino and nitrile functional groups.

The topological polar surface area (PSA) of 49.81 Ų further supports the favorable physicochemical profile for potential biological applications [10] [11]. This PSA value is below the threshold of 140 Ų typically associated with good oral bioavailability, indicating potential for effective cellular uptake.

Solubility in Polar Aprotic Solvents

(Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile demonstrates excellent solubility characteristics in polar aprotic solvents, which is crucial for synthetic applications and purification processes [6] [7].

The compound shows high solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [12] [13]. These solvents are particularly important in synthetic chemistry due to their ability to dissolve both polar and nonpolar compounds while stabilizing reactive intermediates. The excellent solubility in DMF is especially significant, as this solvent is commonly used in pharmaceutical synthesis and the preparation of related rilpivirine intermediates [14].

Acetonitrile represents another important polar aprotic solvent in which the compound demonstrates high solubility [6] [7]. This characteristic is valuable for analytical applications, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy studies. The solubility in acetonitrile also facilitates purification processes and crystallization procedures.

The compound is also soluble in acetone, though to a lesser extent than in DMF or DMSO [6] [7]. This solubility profile provides flexibility in solvent selection for various synthetic and analytical procedures.

Reactivity Patterns

Electrophilic Attack Susceptibility

The electrophilic attack susceptibility of (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile is influenced by the electron-rich aromatic system and the electron-withdrawing nitrile group. The amino group and methyl substitutions on the aromatic ring create an electron-rich environment that is susceptible to electrophilic attack [15] [16].

The aromatic ring, particularly at positions ortho and para to the amino group, demonstrates enhanced reactivity toward electrophiles due to the electron-donating nature of the amino substituent. The presence of methyl groups at the 3 and 5 positions provides additional activation through hyperconjugation effects, further increasing the electron density on the aromatic system.

However, the nitrile group exerts a competing electron-withdrawing effect through its strong inductive properties. This creates a balanced reactivity profile where the compound can undergo controlled electrophilic substitution reactions without excessive reactivity that might lead to unwanted side reactions.

The double bond in the acrylonitrile moiety presents an additional site for electrophilic attack. The Z-configuration influences the stereochemical outcome of such reactions, with potential for stereoselective transformations depending on the reaction conditions and electrophile employed.

Nitrile Group Transformation Chemistry

The nitrile group in (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile serves as a versatile functional handle for chemical transformations. The carbon atom of the nitrile group exhibits moderate electrophilic character, making it susceptible to nucleophilic addition reactions [16] [17].

Common transformation reactions include hydrolysis to carboxylic acids or amides under acidic or basic conditions. The presence of the amino group may influence these reactions through potential intramolecular interactions or by affecting the electronic environment of the nitrile carbon [18].

Reduction reactions can convert the nitrile to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. The selectivity of these reactions must consider the presence of the aromatic amino group, which may compete for reduction under certain conditions [19].

Grignard reactions with the nitrile group can produce ketones after hydrolysis, providing access to carbonyl compounds with extended carbon frameworks [17] [20]. The reaction conditions must be carefully controlled to prevent interference from the amino group, which can react with Grignard reagents.